Dapsone-d4

Descripción general

Descripción

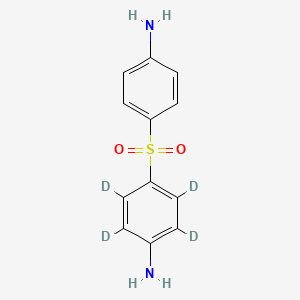

Dapsone-d4 is a deuterated form of dapsone, a synthetic sulfone compound known for its antibacterial and anti-inflammatory properties. Dapsone, also known as 4,4’-diaminodiphenyl sulfone, has been widely used in the treatment of leprosy and dermatitis herpetiformis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dapsone due to its stable isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dapsone-d4 involves the incorporation of deuterium atoms into the dapsone molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity of the final product. The production process is optimized to minimize the loss of deuterium and ensure the consistency of isotopic labeling.

Análisis De Reacciones Químicas

Types of Reactions: Dapsone-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-hydroxylated metabolites.

Reduction: The nitro groups in this compound can be reduced to amine groups.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfone group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.

Major Products Formed:

Oxidation: N-hydroxylated metabolites.

Reduction: Amino derivatives.

Substitution: Various substituted sulfone derivatives.

Aplicaciones Científicas De Investigación

Dapsone-d4 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of dapsone in biological systems.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of dapsone.

Drug Development: Used in the development of new drugs and formulations by providing insights into the behavior of dapsone in the body.

Biological Studies: Employed in studies related to the mechanism of action of dapsone and its effects on various biological targets.

Mecanismo De Acción

Dapsone-d4, like dapsone, exerts its effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through competition with para-aminobenzoate for the active site of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of reactive oxygen species and reducing the activity of eosinophil peroxidase on mast cells. These actions lead to a reduction in neutrophil-mediated inflammatory responses.

Comparación Con Compuestos Similares

Dapsone-d4 can be compared with other sulfone compounds, such as:

Sulfapyridine: Another sulfone used in the treatment of dermatitis herpetiformis.

Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.

Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

Uniqueness of this compound: The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms helps in reducing the rate of metabolic degradation, making it a valuable tool in scientific research.

Actividad Biológica

Dapsone-d4, a deuterated derivative of dapsone (4,4'-diaminodiphenyl sulfone), is notable for its biological activities that extend beyond its traditional use as an antimicrobial agent. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

Dapsone is primarily recognized for its antimicrobial properties against Mycobacterium leprae and its anti-inflammatory effects. The introduction of this compound allows for enhanced tracking in pharmacokinetic studies due to the presence of deuterium, which can provide insights into metabolic pathways and biological interactions without altering the compound's fundamental properties.

Dapsone and its derivatives exhibit several mechanisms through which they exert their biological effects:

- Antimicrobial Activity : Dapsone inhibits folate synthesis in bacteria, which is crucial for their growth and replication. This mechanism is particularly effective against mycobacterial infections.

- Anti-inflammatory Effects : Dapsone reduces the formation of reactive oxygen species (ROS) by inhibiting myeloperoxidase activity in neutrophils. This action mitigates oxidative stress and inflammation in various conditions .

- Neuroprotective Properties : Recent studies indicate that dapsone may protect against neurodegenerative diseases by exhibiting antioxidant properties and reducing excitotoxicity . It has been shown to be effective in models of ischemic damage and neurodegeneration.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Dapsone-Induced Neuropathy

A significant case reported a patient who developed severe motor neuropathy after 16 years on dapsone therapy for dermatitis herpetiformis. This case highlighted the importance of monitoring long-term dapsone use, especially in patients identified as slow acetylators. The patient showed complete recovery upon dose reduction or withdrawal, emphasizing the need for careful management in patients at risk for neurotoxicity .

Case Study 2: Efficacy in Folliculitis Decalvans

Two patients with severe folliculitis decalvans were treated with dapsone at moderate doses (75-100 mg/day). The treatment led to significant improvement within months, with no major adverse effects reported. This case underscores the potential of dapsone as an effective treatment for chronic inflammatory skin conditions .

Research Findings

Recent studies have expanded the understanding of dapsone's biological activities:

- Antioxidative Properties : Research demonstrates that dapsone significantly reduces intracellular and extracellular superoxide production in human polymorphonuclear cells (PMNs) when stimulated by inflammatory agents. This antioxidative effect is crucial for mitigating tissue damage during inflammatory responses .

- Clinical Trials : Ongoing clinical trials are investigating the use of dapsone as a neuroprotective agent in various conditions, including Parkinson's disease and Alzheimer's disease. Preliminary results suggest that it may help regulate mechanisms leading to cell death in these disorders .

Propiedades

IUPAC Name |

4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJKPEGWNLWLTK-NMRLXUNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: How does the choice of Dapsone-d4 as an internal standard impact the accuracy of Dapsone quantification in plasma samples using LC-ESI-MS?

A2: The research article demonstrates that despite the observed signal suppression of this compound by Dapsone, the use of this compound as an internal standard still allows for accurate Dapsone quantification in plasma samples. [] The researchers observed that the slopes of the calibration curves for Dapsone, using this compound as the internal standard, remained close to unity (0.905 +/- 0.048). This suggests that the signal suppression affects both the analyte and the internal standard proportionally, allowing the isotope dilution method to effectively correct for the suppression effect. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.